molecular formula C7H8F9NO3S B12777467 1,1,2,3,3,3-Hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulphonamide CAS No. 93762-11-9

1,1,2,3,3,3-Hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulphonamide

Cat. No.: B12777467
CAS No.: 93762-11-9
M. Wt: 357.20 g/mol
InChI Key: BMUYUEMLIWGNHZ-UHFFFAOYSA-N
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Description

This compound is a fluorinated sulfonamide belonging to the per- and polyfluoroalkyl substances (PFAS) class, characterized by multiple fluorine substituents and a sulfonamide functional group. Its structure includes a hexafluorinated propane backbone, a trifluoromethyl group, and a substituted sulfonamide moiety with N-methyl and N-(2-hydroxyethyl) groups.

Properties

CAS No.

93762-11-9

Molecular Formula

C7H8F9NO3S

Molecular Weight

357.20 g/mol

IUPAC Name

1,1,2,3,3,3-hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulfonamide

InChI

InChI=1S/C7H8F9NO3S/c1-17(2-3-18)21(19,20)7(15,16)4(8,5(9,10)11)6(12,13)14/h18H,2-3H2,1H3

InChI Key

BMUYUEMLIWGNHZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)S(=O)(=O)C(C(C(F)(F)F)(C(F)(F)F)F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials

Synthetic Route

The typical preparation involves the nucleophilic substitution of a fluorinated sulfonyl chloride with N-methyl-2-aminoethanol under controlled conditions:

  • Activation of Sulfonyl Chloride: The fluorinated sulfonyl chloride intermediate is prepared or procured, containing the hexafluoro and trifluoromethyl groups on the propane backbone.
  • Nucleophilic Attack: N-methyl-2-aminoethanol is reacted with the sulfonyl chloride in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF).
  • Reaction Conditions: The reaction is typically conducted at low to moderate temperatures (0–25°C) to prevent side reactions and decomposition of sensitive fluorinated intermediates.
  • Workup and Purification: After completion, the reaction mixture is quenched, and the product is isolated by extraction, followed by purification techniques such as recrystallization or chromatography to achieve high purity.

Alternative Methods

  • Direct Sulfonation: In some cases, direct sulfonation of the fluorinated alkyl chain followed by amination can be employed, but this is less common due to harsh conditions.
  • Use of Sulfonyl Fluorides: Emerging methods use sulfonyl fluorides as more stable intermediates, which can be converted to sulfonamides under milder conditions.

Data Table: Summary of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting sulfonyl chloride Fluorinated propane-1-sulfonyl chloride with hexafluoro and trifluoromethyl groups Commercially available or synthesized in situ
Amine reagent N-methyl-2-aminoethanol Acts as nucleophile for sulfonamide formation
Solvent Dichloromethane, THF, or similar aprotic solvent Ensures reaction efficiency and stability
Temperature 0–25°C Prevents side reactions and decomposition
Reaction time 1–4 hours Monitored by TLC or HPLC for completion
Purification Recrystallization or chromatography To achieve high purity for research use

Research Findings and Considerations

  • The presence of multiple fluorine atoms imparts unique chemical stability and hydrophobicity, influencing the reaction kinetics and purification steps.
  • The hydroxyethyl substituent on the nitrogen provides a handle for further functionalization or solubility tuning.
  • Due to environmental and safety concerns associated with fluorinated compounds, synthesis is often conducted in controlled environments with appropriate waste management.
  • The compound is primarily used for research purposes, and its synthesis is optimized for small to medium scale laboratory production.

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,3,3-Hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulphonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Reagent in Organic Synthesis : The compound serves as a reagent in organic synthesis due to its ability to participate in various chemical reactions. Its fluorinated structure enhances its reactivity and stability.

Building Block for Fluorinated Compounds : It is utilized as a building block for synthesizing more complex fluorinated compounds, which are important in developing new materials with desirable properties.

Biology

Biochemical Assays : The compound is being investigated for its potential use in biochemical assays. Its unique structure allows it to interact with specific enzymes, making it useful for studying enzyme activities.

Enzyme Inhibition Studies : Research has focused on its potential as an inhibitor of specific enzymes involved in metabolic pathways. This property could lead to the development of new therapeutic agents.

Medicine

Therapeutic Applications : There is ongoing exploration into the compound's therapeutic potential. Its ability to inhibit certain biological targets may lead to applications in drug formulations aimed at treating various diseases.

Drug Development : The compound's stability and reactivity make it a candidate for inclusion in new drug formulations, particularly those targeting diseases that require modulation of enzyme activity.

Industry

Specialty Chemicals Production : In industrial settings, it is used in the production of specialty chemicals that require enhanced properties such as hydrophobicity and chemical resistance.

Coatings and Materials : The compound is also applied in developing coatings and materials with superior durability and resistance to environmental degradation.

Case Study 1: Enzyme Inhibition

Research conducted on the enzyme inhibition properties of 1,1,2,3,3,3-Hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulphonamide demonstrated its effectiveness against certain metabolic enzymes. The study revealed significant inhibition rates compared to control compounds.

Case Study 2: Synthesis of Fluorinated Materials

Another study focused on using this compound as a precursor for synthesizing novel fluorinated materials. The resulting materials exhibited improved thermal stability and chemical resistance compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 1,1,2,3,3,3-Hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulphonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorinated Sulfonamides

The compound’s closest structural analogs differ in substituents on the sulfonamide nitrogen or fluorine patterning. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Fluorine Count
1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)-1-propanesulfonamide 93762-12-0 C₈H₁₀F₉NO₄S 387.22 1.4 2 14 9
N-ethyl-N-(1,1,2,2,3,3,3-heptafluoropropyl)-2-hydroxyethanesulfonamide 113366-08-8 Not provided Not provided Not provided 1 (hydroxyethyl) Not provided 7 (heptafluoropropyl)
1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane 163702-08-7 C₅H₃F₉O Not provided Not provided 0 1 (methoxy) 9
Main compound (target) Not provided Likely C₇H₉F₉NO₃S Data unavailable Inferred ~1.5–2.0 1 (hydroxyethyl) ~12–14 9

Key Observations :

  • Polarity and Solubility: The bis(2-hydroxyethyl) analog has higher hydrogen bond donors (2 vs. 1 in the main compound), increasing hydrophilicity. The methoxy variant lacks hydroxyl groups, rendering it more lipophilic.
  • Toxicity: Limited toxicological data exist for these compounds. The methoxy analog explicitly notes insufficient toxicity studies, while PFAS generally exhibit concerns for endocrine disruption and hepatotoxicity .
Functional Group Comparisons
  • Sulphonamide vs.
  • N-Substituents : Replacing one hydroxyethyl group with methyl (main compound vs. ) reduces polarity, likely elevating XLogP3 from 1.4 to ~1.5–2.0. This modification may enhance membrane permeability but reduce aqueous solubility.
Environmental and Regulatory Considerations
  • Persistence : All fluorinated analogs are expected to resist degradation due to strong C-F bonds, aligning with PFAS’s classification as persistent organic pollutants .
  • Regulatory Status : The bis(2-hydroxyethyl) analog is OECD-classified, suggesting regulatory scrutiny. The main compound’s absence from cited regulatory documents may indicate emerging or niche use.

Biological Activity

1,1,2,3,3,3-Hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulphonamide (CAS No. 93762-11-9) is a fluorinated sulfonamide compound that has garnered attention for its potential biological activities and environmental implications. This article reviews the biological activity of this compound, focusing on its toxicity, mechanisms of action, and relevant case studies.

The compound's molecular formula is C7H8F9NO3SC_7H_8F_9NO_3S, with a molecular weight of 357.19 g/mol. It is classified under specialty chemicals and has various synonyms including N-(2-hydroxyethyl)-N-methylperfluoro-2-methylpropanesulfonamide .

Biological Activity Overview

Research indicates that fluorinated compounds like 1,1,2,3,3,3-Hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulphonamide exhibit various biological activities including developmental toxicity and endocrine disruption.

Toxicological Studies

A significant body of research has focused on the toxicological profiles of perfluoroalkyl substances (PFAS), of which this compound is a member. Studies have highlighted the following key findings:

  • Developmental Toxicity : In a study utilizing zebrafish as a model organism, exposure to various PFAS compounds, including this sulfonamide, resulted in observable developmental abnormalities. The concentration-response relationship demonstrated that higher concentrations led to increased mortality and morphological deformities .
  • Endocrine Disruption : PFAS are known to interfere with endocrine function. This compound may activate or inhibit hormone receptors, leading to altered thyroid function and reproductive health issues. Research suggests that such disruptions can have long-term health implications .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Interaction : Fluorinated compounds often disrupt cell membrane integrity and function due to their unique chemical properties. This can lead to altered cellular signaling pathways and increased cell permeability .
  • Mitochondrial Dysfunction : Evidence indicates that exposure to PFAS can affect mitochondrial bioenergetics, leading to impaired cellular respiration and energy production .

Case Studies

Several case studies illustrate the biological impacts of 1,1,2,3,3,3-Hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulphonamide:

  • Zebrafish Developmental Study : A study conducted by Chen et al. (2022) assessed the effects of various PFAS on zebrafish embryos. The findings indicated significant developmental toxicity at concentrations as low as 10 μM for certain PFAS derivatives. The sulfonamide was noted for inducing cardiotoxicity through aryl hydrocarbon receptor activation .
  • Human Health Risk Assessment : Epidemiological studies have linked exposure to PFAS with adverse health outcomes in humans. These studies suggest potential associations with liver disease and reproductive health issues due to the accumulation of these substances in human tissues over time .

Summary Table of Biological Effects

Biological EffectObserved OutcomeReference
Developmental ToxicityIncreased mortality and deformities in zebrafishChen et al., 2022
Endocrine DisruptionAltered thyroid hormone levelsWood et al., 2020
Mitochondrial DysfunctionImpaired energy production in cellsDanish EPA Report

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1,2,3,3,3-Hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulphonamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step fluorination and sulfonamide coupling. For example, fluorinated intermediates like hexafluoro-2-propanol () may serve as precursors. Purity validation requires HPLC (≥98% purity threshold, as in ) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation. X-ray crystallography (e.g., ) can resolve stereochemical ambiguities.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data discrepancies resolved?

  • Methodological Answer : Use 19F^{19}\text{F} NMR to confirm fluorination patterns and 1H^{1}\text{H} NMR for hydroxyethyl and methyl groups. Infrared (IR) spectroscopy identifies sulfonamide and hydroxyl stretches. Discrepancies in reported data (e.g., conflicting 19F^{19}\text{F} shifts) should be cross-referenced with computational simulations (DFT) or crystallographic data ().

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

  • Methodological Answer : Assume high hazard potential due to structural analogs with incompletely characterized toxicity ( ). Use fume hoods, personal protective equipment (PPE), and inert-atmosphere techniques (). Monitor for fluorinated degradation products via GC-MS ().

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model electron-deficient fluorinated sites, guiding predictions of sulfonamide bond stability or susceptibility to hydrolysis. Compare computed activation energies with experimental kinetic data (e.g., ).

Q. What environmental persistence or degradation pathways are anticipated for this perfluorinated sulfonamide?

  • Methodological Answer : Assess environmental stability via accelerated degradation studies (e.g., UV exposure, microbial assays). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies breakdown products like trifluoroacetic acid (TFA) or sulfonic acid derivatives (). Cross-reference with EPA guidelines for perfluorinated compounds (PFCs).

Q. How does steric hindrance from the trifluoromethyl group influence its interaction with biological targets?

  • Methodological Answer : Use molecular docking studies to evaluate binding affinity to enzymes (e.g., carbonic anhydrase). Compare with analogs lacking the trifluoromethyl group ( ). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding thermodynamics.

Q. What strategies mitigate side reactions during large-scale synthesis, such as incomplete fluorination or sulfonamide hydrolysis?

  • Methodological Answer : Optimize fluorination using hexafluoroacetone () as a fluorinating agent under anhydrous conditions. Employ flow chemistry to control exothermic steps. Monitor reaction progress in real-time via inline IR spectroscopy ( ).

Methodological Design & Data Analysis

Q. How should researchers design experiments to resolve contradictions in reported solubility data?

  • Methodological Answer : Conduct systematic solubility tests in fluorinated solvents (e.g., hexafluoroisopropanol, ) and polar aprotic solvents (DMF, DMSO). Use dynamic light scattering (DLS) to detect aggregation. Validate with quantum mechanical solubility parameters (HSPiP software).

Q. What experimental controls are essential when studying this compound’s catalytic or inhibitory activity?

  • Methodological Answer : Include negative controls (e.g., non-fluorinated analogs) and positive controls (e.g., known sulfonamide inhibitors). Use kinetic assays (e.g., stopped-flow spectroscopy) to differentiate between competitive and non-competitive inhibition ( ).

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